molecular formula C7H4Br2FNO2 B6310362 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene CAS No. 135792-33-5

2,4-Dibromo-5-methyl-3-nitro-fluorobenzene

Cat. No.: B6310362
CAS No.: 135792-33-5
M. Wt: 312.92 g/mol
InChI Key: CHEFVIUWBAPHGL-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methyl-3-nitro-fluorobenzene is an aromatic compound characterized by the presence of bromine, methyl, nitro, and fluorine substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene typically involves multiple steps, including nitration, bromination, and methylation of a fluorobenzene derivative. The general synthetic route can be summarized as follows:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,4-Dibromo-5-methyl-3-nitro-fluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene exerts its effects depends on the specific application and target. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The nitro group can undergo reduction to form amines, which may interact with biological targets such as enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene include:

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4-dibromo-1-fluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c1-3-2-4(10)6(9)7(5(3)8)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEFVIUWBAPHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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